3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one
Description
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridinone ring, and a 2-methylprop-2-enyl group attached to the nitrogen atom
Properties
IUPAC Name |
3,5-dibromo-1-(2-methylprop-2-enyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c1-6(2)4-12-5-7(10)3-8(11)9(12)13/h3,5H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYKNMSRNPDPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=C(C=C(C1=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one typically involves the bromination of a pyridinone precursor followed by the introduction of the 2-methylprop-2-enyl group. One common method starts with 2-hydroxypyridine, which undergoes bromination to form 3,5-dibromo-2-hydroxypyridine. This intermediate is then methylated using methyl iodide or methyl p-toluenesulfonate to yield the final product .
Chemical Reactions Analysis
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents for these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying the interactions of brominated pyridinones with biological targets, such as enzymes or receptors
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyridinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one include:
3,5-Dibromo-1-methylpyridin-2-one: Lacks the 2-methylprop-2-enyl group, making it less bulky and potentially less selective in its interactions.
1,2-Dibromo-2-methylpropane: A simpler brominated compound used in different contexts, such as organic synthesis and materials science .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methylprop-2-enyl group, which can influence its reactivity and interactions with molecular targets.
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